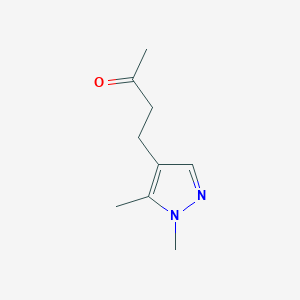
4-(1,5-Dimethyl-1h-pyrazol-4-yl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,5-Dimethyl-1h-pyrazol-4-yl)butan-2-one is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 4-(1,5-Dimethyl-1h-pyrazol-4-yl)butan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole with butan-2-one in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Chemical Reactions Analysis
4-(1,5-Dimethyl-1h-pyrazol-4-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the pyrazole ring is substituted with various functional groups using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
4-(1,5-Dimethyl-1h-pyrazol-4-yl)butan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1,5-Dimethyl-1h-pyrazol-4-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
4-(1,5-Dimethyl-1h-pyrazol-4-yl)butan-2-one can be compared with other similar compounds such as:
1,3-Dimethyl-1H-pyrazole: Another pyrazole derivative with different substitution patterns.
4-Methyl-1H-pyrazole: A simpler pyrazole compound with fewer substituents.
1,5-Dimethyl-1H-pyrazole-4-carboxaldehyde: A related compound with an aldehyde functional group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-(1,5-dimethylpyrazol-4-yl)butan-2-one |
InChI |
InChI=1S/C9H14N2O/c1-7(12)4-5-9-6-10-11(3)8(9)2/h6H,4-5H2,1-3H3 |
InChI Key |
PCXYIQSCUTYPQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















